YKL-05-099 vs HG-9-91-01: Quantified Pharmacokinetic Superiority
YKL-05-099 was specifically engineered from the HG-9-91-01 scaffold to improve pharmacokinetic properties. In direct head-to-head comparison under identical experimental conditions, YKL-05-099 achieved free serum concentrations exceeding its IC50 for SIK2 for greater than 16 hours in mice, whereas the progenitor compound HG-9-91-01 demonstrated insufficient in vivo exposure to sustain target engagement for meaningful durations [1].
| Evidence Dimension | In vivo target coverage duration (free serum concentration > SIK2 IC50) |
|---|---|
| Target Compound Data | > 16 hours |
| Comparator Or Baseline | HG-9-91-01: Insufficient in vivo exposure for sustained target engagement |
| Quantified Difference | Qualitative improvement from insufficient exposure to sustained >16-hour coverage |
| Conditions | Mouse pharmacokinetic study; well-tolerated oral or intraperitoneal dosing [1] |
Why This Matters
For in vivo pharmacology studies requiring sustained SIK pathway inhibition, YKL-05-099 provides validated target engagement duration that HG-9-91-01 cannot achieve, directly impacting experimental reproducibility and translational relevance.
- [1] Sundberg TB, Choi HG, Song JH, et al. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo. ACS Chem Biol. 2016;11(8):2105-2111. doi:10.1021/acschembio.6b00217 View Source
